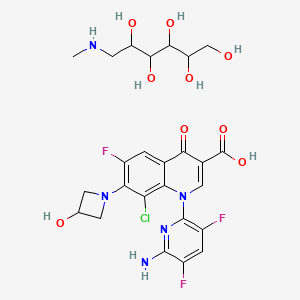
Delafloxacin meglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT 492 meglumine: , also known as delafloxacin meglumine, is a broad-spectrum fluoroquinolone antibiotic. It is used to treat acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. This compound is effective against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ABT 492 meglumine involves multiple steps. One method includes the condensation of triethyl orthoformate with ketoester, followed by coupling with 2,6-diamino-3,5-difluoropyridine to form a vinylamide intermediate. This intermediate undergoes cyclization and subsequent coupling with azetidinol, followed by esterification to yield the final product .
Industrial Production Methods: : Industrial production of ABT 492 meglumine involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. For example, a reaction flask containing the intermediate is mixed with meglumine and subjected to ultrasonic treatment, followed by filtration, washing, and drying to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: : ABT 492 meglumine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: : Common reagents used in the synthesis of ABT 492 meglumine include triethyl orthoformate, ketoester, 2,6-diamino-3,5-difluoropyridine, azetidinol, and meglumine. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired product .
Major Products Formed: : The major product formed from these reactions is delafloxacin meglumine, a potent antibiotic with broad-spectrum activity against various bacterial pathogens .
Scientific Research Applications
Chemistry: : In chemistry, ABT 492 meglumine is used as a model compound for studying the synthesis and reactivity of fluoroquinolone antibiotics. It serves as a reference for developing new antibiotics with improved efficacy and safety profiles .
Biology: : In biological research, ABT 492 meglumine is used to study bacterial resistance mechanisms and the development of new antibacterial agents. It is also employed in pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems .
Medicine: : In medicine, ABT 492 meglumine is used to treat bacterial infections, particularly those caused by drug-resistant strains. It is effective against methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae .
Industry: : In the pharmaceutical industry, ABT 492 meglumine is used in the development and production of antibacterial drugs. It is also used in quality control and regulatory compliance to ensure the safety and efficacy of antibiotic products .
Mechanism of Action
ABT 492 meglumine exerts its effects by inhibiting the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). These enzymes are essential for bacterial DNA replication and transcription. By preventing the relaxation of positive supercoils introduced during the elongation process, ABT 492 meglumine inhibits bacterial DNA replication, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to ABT 492 meglumine include other fluoroquinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetic properties, and safety profiles .
Uniqueness: : ABT 492 meglumine is unique due to its enhanced activity under acidic conditions, which is beneficial for treating infections in environments with low pH. It also has a balanced target enzyme inhibition, resulting in low frequencies of spontaneous mutations and reduced risk of resistance development .
Properties
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGUEMIZPMAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzoic acid, 4-[(2-chloroacetyl)methylamino]-](/img/structure/B8086206.png)
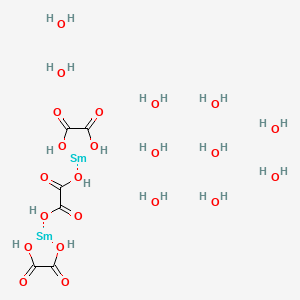
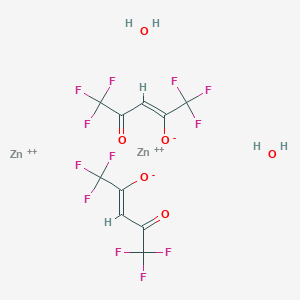

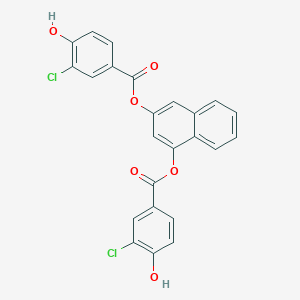
![dichloromethane;N-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B8086249.png)
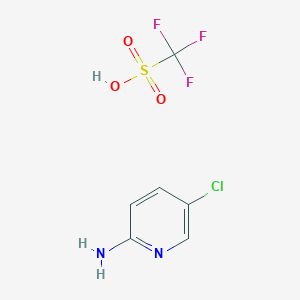
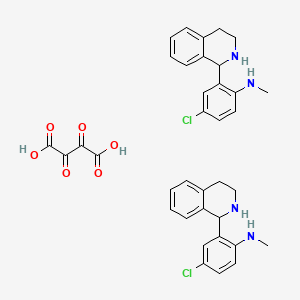
![methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate](/img/structure/B8086275.png)
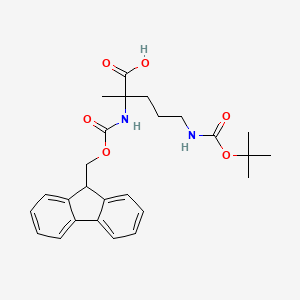
![[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8086286.png)
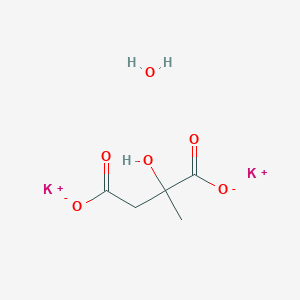
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B8086297.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8086303.png)
